3-(2-Methylpropyl)phenol CAS number 30749-25-8
3-(2-Methylpropyl)phenol CAS number 30749-25-8
3-(2-Methylpropyl)phenol (CAS 30749-25-8): A Comprehensive Technical Guide on Environmental Metabolism, Synthesis, and Analytical Profiling
Executive Summary
3-(2-Methylpropyl)phenol, commonly referred to as 3-isobutylphenol or m-isobutylphenol, is a highly versatile phenolic compound with the molecular formula C₁₀H₁₄O. While traditionally recognized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and organophosphate materials, recent ecotoxicological research has repositioned this compound as a critical biomarker in environmental science. Specifically, it is a key, highly toxic intermediate metabolite generated during the biodegradation of the ubiquitous non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
This whitepaper provides an authoritative, in-depth analysis of 3-(2-methylpropyl)phenol, detailing its physicochemical properties, synthetic pathways, environmental pharmacokinetics, natural occurrence, and the step-by-step analytical methodologies required for its quantification in complex matrices.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental physicochemical properties of 3-(2-methylpropyl)phenol is essential for predicting its behavior in both synthetic reactors and environmental ecosystems. The presence of the isobutyl group at the meta position relative to the hydroxyl group imparts specific steric and electronic effects, influencing its reactivity in electrophilic aromatic substitutions and its binding affinity to microbial degradation enzymes[1][2].
Table 1: Physicochemical and Structural Data of 3-(2-Methylpropyl)phenol
| Property | Value / Description |
| IUPAC Name | 3-(2-methylpropyl)phenol |
| CAS Registry Number | 30749-25-8 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| SMILES String | CC(C)CC1=CC(=CC=C1)O |
| Boiling Point | ~237-238 °C at 760 mmHg |
| InChIKey | ZKSISJGIJFEBMS-UHFFFAOYSA-N |
| Structural Classification | Alkylphenol |
Environmental Fate: The Ibuprofen Biodegradation Paradigm
The most critical contemporary application of 3-(2-methylpropyl)phenol research lies in environmental monitoring and wastewater treatment plant (WWTP) efficacy. Ibuprofen (IBU) is a pervasive aquatic micropollutant. Recent metagenomic and metabolomic analyses have identified that specific Gram-positive bacteria, such as Patulibacter medicamentivorans, metabolize IBU through divergent biochemical pathways[3].
The Causality of Toxicity in Biotransformation
The biodegradation of IBU is not universally detoxifying. Enzymatic action by P. medicamentivorans triggers two primary pathways:
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The Ring Cleavage Pathway (Detoxification): IBU is converted to catechol derivatives, leading to rapid aromatic ring cleavage. This produces highly soluble, aliphatic acids that integrate safely into the microbial tricarboxylic acid (TCA) cycle.
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The Alkylphenol Pathway (Toxification): IBU undergoes decarboxylation and hydroxylation, yielding isobutylbenzene and subsequently 3-(2-methylpropyl)phenol [3].
Why is this pathway problematic? The formation of 3-(2-methylpropyl)phenol retains the intact, hydrophobic aromatic ring while introducing a reactive phenolic hydroxyl group. This specific structure exhibits significantly higher toxicity to aquatic indicator species (e.g., Daphnia magna, green algae) than the parent IBU compound[3]. The phenol moiety can act as an uncoupler of oxidative phosphorylation and induce severe oxidative stress in aquatic organisms. Furthermore, the persistence of these metabolites in the "plastisphere" (microbial biofilms on microplastics) exacerbates their dissemination in urban waterbodies[4].
Fig 1. Divergent biodegradation of Ibuprofen highlighting 3-isobutylphenol formation.
Natural Occurrence & Pharmacognosy
Beyond synthetic and environmental origins, 3-(2-methylpropyl)phenol is identified as a naturally occurring secondary metabolite. It has been isolated from the ethanolic extracts of Antrodia cinnamomea, a highly valued medicinal mushroom endemic to Taiwan[5].
In pharmacognosy, the ethanolic extraction of A. cinnamomea mycelium isolates lipophilic compounds, including benzenoids, triterpenoids, and alkylphenols like 3-isobutylphenol. These extracts demonstrate potent hepatoprotective effects by activating the HO-1 and phase II enzymes via the MAPKs-mediated Nrf-2 signaling pathway, highlighting the compound's potential synergistic role in anti-inflammatory nutraceuticals[5].
Chemical Synthesis & Industrial Applications
In industrial chemistry, 3-(2-methylpropyl)phenol serves as a precursor for advanced materials, including poly(arylene ether) thermosetting resins and organophosphate flame retardants[2][6].
Synthesis Mechanism: Friedel-Crafts Alkylation
The industrial synthesis of isobutylphenols typically relies on the Friedel-Crafts alkylation of phenol using isobutylene (2-methylpropene)[2].
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Catalyst Selection: A Lewis acid, such as Aluminum Chloride (AlCl₃), is utilized. Causality: AlCl₃ coordinates with the pi-electrons of isobutylene, generating a highly reactive tert-butyl or isobutyl carbocation.
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Regioselectivity: While the hydroxyl group of phenol is an ortho/para director, the bulky nature of the isobutyl group creates significant steric hindrance. By carefully controlling thermodynamic conditions (temperature and reaction time), the equilibrium can be driven to favor specific isomers, which are subsequently separated via fractional distillation.
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Downstream Application: The purified 3-(2-methylpropyl)phenol can be reacted with phosphorylating agents (e.g., POCl₃) to yield tris(isobutylphenyl) phosphates, which are utilized as robust, thermally stable plasticizers[2]. Furthermore, it is utilized in oxidative coupling reactions using tertiary amine-basic cupric salt complexes to form self-condensation polymers[6].
Analytical Methodologies: Extraction and Quantification
To accurately monitor 3-(2-methylpropyl)phenol in environmental wastewater or biological extracts, a highly sensitive, self-validating analytical protocol combining Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) is required.
Step-by-Step Protocol: SPE and GC-MS Analysis
Phase 1: Sample Preparation & Solid Phase Extraction (SPE) Rationale: Aqueous environmental samples contain inorganic salts and humic acids that suppress MS ionization. SPE using Hydrophilic-Lipophilic Balance (HLB) cartridges selectively isolates the moderately polar alkylphenol.
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Conditioning: Condition the HLB cartridge with 5 mL of HPLC-grade methanol, followed by 5 mL of ultrapure deionized water.
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Loading: Load 500 mL of the filtered wastewater sample (adjusted to pH 3.0 with HCl to ensure the phenol is fully protonated and un-ionized) at a flow rate of 5 mL/min.
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Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to elute highly polar interferents.
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Elution: Elute the target analytes using 2 × 3 mL of pure methanol.
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Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at 35°C.
Phase 2: Derivatization Rationale: Phenolic hydroxyl groups exhibit poor volatility and tend to cause peak tailing on standard non-polar GC columns. Derivatization converts the hydroxyl group into a trimethylsilyl (TMS) ether, drastically improving chromatographic resolution.
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Reconstitute the dried extract in 100 µL of anhydrous pyridine.
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Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
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Incubate the sealed vial at 70°C for 30 minutes.
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Allow to cool to room temperature before transferring to a GC autosampler vial.
Phase 3: GC-MS Analysis (Self-Validating System)
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Internal Standard: Spike the sample with 4-n-nonylphenol-d4 prior to SPE. Causality: The deuterated internal standard corrects for any analyte loss during extraction and variations in derivatization efficiency, ensuring absolute quantitative trustworthiness.
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Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
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Oven Program: Initial hold at 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
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Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-derivatized 3-(2-methylpropyl)phenol to eliminate background noise.
Fig 2. Step-by-step analytical workflow for the extraction and quantification of 3-isobutylphenol.
References
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National Center for Biotechnology Information (NCBI). "3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem". PubChem. Available at:[Link]
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National Library of Medicine (NIH). "Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions". PubMed. Available at:[Link]
-
National Library of Medicine (NIH). "Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea". PMC. Available at:[Link]
-
American Chemical Society (ACS). "Temporal Dynamics of Antibiotic Resistome in the Plastisphere during Microbial Colonization". Environmental Science & Technology. Available at:[Link]
- Google Patents. "US3306875A - Oxidation of phenols and resulting products". Google Patents.
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- 1. 3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tris[4-(2-methylpropyl)phenyl] phosphate | 68937-40-6 | Benchchem [benchchem.com]
- 3. Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
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